REACTION_CXSMILES
|
S(=O)(=O)(O)O.[N+:6]([O-:9])(O)=[O:7].[F:10][C:11]([F:28])([F:27])[CH2:12][O:13][C:14]1[CH:24]=[CH:23][C:17]([C:18]([O:20][CH2:21][CH3:22])=[O:19])=[CH:16][C:15]=1[O:25][CH3:26]>ClCCl.C(O)(=O)C.O>[CH3:26][O:25][C:15]1[CH:16]=[C:17]([C:23]([N+:6]([O-:9])=[O:7])=[CH:24][C:14]=1[O:13][CH2:12][C:11]([F:10])([F:28])[F:27])[C:18]([O:20][CH2:21][CH3:22])=[O:19]
|
Name
|
|
Quantity
|
64 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
35.3 g
|
Type
|
reactant
|
Smiles
|
FC(COC1=C(C=C(C(=O)OCC)C=C1)OC)(F)F
|
Name
|
|
Quantity
|
340 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
173 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
(with vigorous mechanical stirring)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the aqueous phase was separated
|
Type
|
WASH
|
Details
|
the organic phase washed with water (6×250 ml)
|
Type
|
CONCENTRATION
|
Details
|
The organic phase was concentrated to a total volume of ˜200 ml, isohexane (150 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the solid which precipitated out
|
Type
|
FILTRATION
|
Details
|
was collected by suction filtration
|
Type
|
CUSTOM
|
Details
|
Drying of the solid in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=O)OCC)C(=CC1OCC(F)(F)F)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.7 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 52.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |